
Sulfo-Cyanine3 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine3 maleimide is a water-soluble, thiol-reactive dye . It is an analog of Cy3® maleimide . This product is recommended for labeling antibodies and other labile proteins in mild, purely aqueous conditions . The dye is water soluble and does not require the use of an organic co-solvent .
Synthesis Analysis
Maleimide derivatives are known to exhibit various types of biological activity . Certain maleimides have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans .Molecular Structure Analysis
The molecular formula of Sulfo-Cyanine3 maleimide is C36H41KN4O9S2 . It has a molecular weight of 776.96 .Physical And Chemical Properties Analysis
Sulfo-Cyanine3 maleimide is a red powder . It is soluble in water (0.39 M = 30 g/L), DMF, DMSO . It has an excitation/absorption maximum at 548 nm and an emission maximum at 563 nm .Wissenschaftliche Forschungsanwendungen
Molecular Biology: Rolling Circle Amplification (RCA)
Sulfo-Cyanine3 maleimide: is utilized in RCA, an isothermal enzymatic process that produces a long single-stranded DNA molecule. This compound, when used as a modified dUTP, has shown high incorporation effectiveness during RCA, allowing for the detection of nucleic acids at low concentrations . The fluorescent properties of Sulfo-Cyanine3-dUTP make it an excellent choice for direct incorporation into the RCA product, providing a significant increase in fluorescence for target detection .
Biochemistry: Protein-Ligand Interaction Studies
In the study of G protein-coupled receptors (GPCRs), Sulfo-Cyanine3 maleimide is used in ThermoBRET assays to measure membrane protein thermostability . This assay helps in understanding the interaction between proteins and ligands, which is crucial for drug discovery. The thiol-reactive fluorescent dye binds to cysteines exposed by unfolding, allowing for the determination of protein stability without the need for purified proteins or labeled ligands .
Immunology: Antibody Labeling
Sulfo-Cyanine3 maleimide: is commonly used for labeling antibodies. The maleimide group reacts with thiol groups (-SH) to form stable thioether bonds, making it an ideal choice for the conjugation of fluorescent labels to antibodies . This application is particularly important for flow cytometry and other fluorescence-based immunoassays.
Cell Biology: Visualization of Cellular Components
Due to its fluorescent properties, Sulfo-Cyanine3 maleimide is used to visualize various cellular components. It can be conjugated to proteins, peptides, or nucleic acids, allowing researchers to track these molecules within cells under a fluorescence microscope .
Pharmacology: Drug Discovery and Development
In pharmacological research, Sulfo-Cyanine3 maleimide plays a role in the development of new drugs. Its ability to label biomolecules with fluorescent tags is used in high-throughput screening assays to identify potential drug candidates .
Nanotechnology: Development of Diagnostic Tools
The fluorescent properties of Sulfo-Cyanine3 maleimide are exploited in the development of nanoscale diagnostic tools. It can be used to create fluorescent probes that bind to specific targets, aiding in the detection and diagnosis of diseases .
Chemical Biology: Study of Biomolecular Interactions
Sulfo-Cyanine3 maleimide: is instrumental in chemical biology for studying biomolecular interactions. Its incorporation into biomolecules allows for the investigation of dynamic processes within living organisms using fluorescence techniques .
Neuroscience: Tracing Neural Pathways
In neuroscience, Sulfo-Cyanine3 maleimide can be used to trace neural pathways. By labeling neural cells or their components, researchers can observe the connections and communications between different parts of the nervous system .
Zukünftige Richtungen
The rational design of substituted maleimide dyes with tunable fluorescence and solvafluorochromism has been explored . A series of maleimide derivatives were systematically designed and synthesized with tunable fluorescent properties . This provides a simple methodology to expand the scope of maleimide-based dyes and also provides insight into the relationship between substitution pattern and optical properties .
Eigenschaften
CAS-Nummer |
1656990-68-9 |
|---|---|
Produktname |
Sulfo-Cyanine3 maleimide |
IUPAC-Name |
3H-Indolium, 2-[3-[1-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1,3,3-trimethyl-5-sulfo-, inner salt, potassium salt |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)
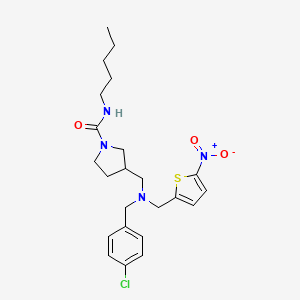
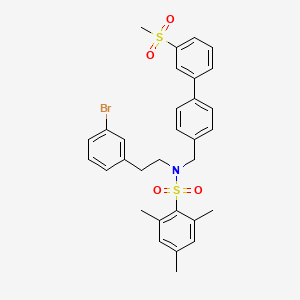
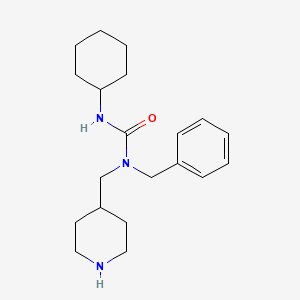
![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)
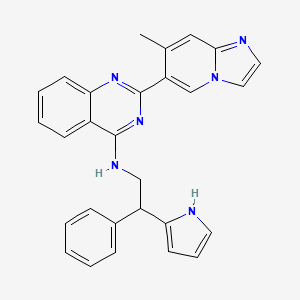
![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
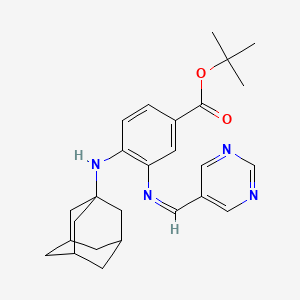
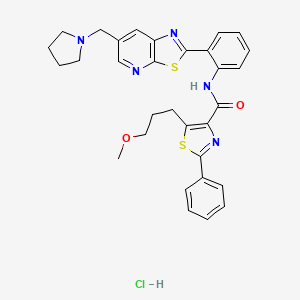
![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)